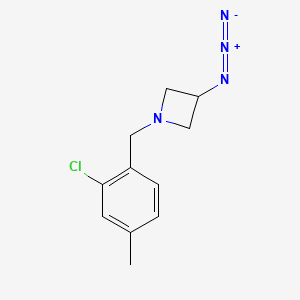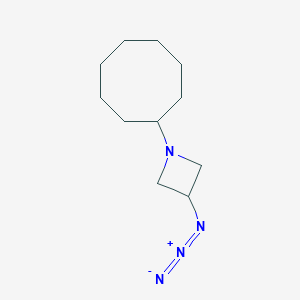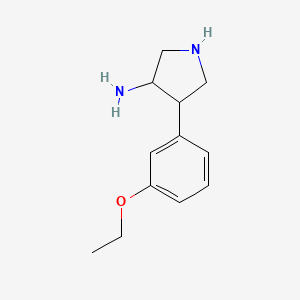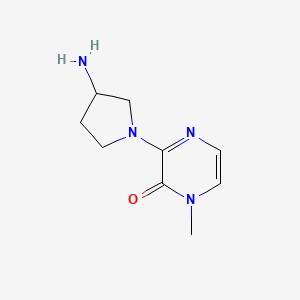
3-(3-氨基吡咯烷-1-基)-1-甲基吡嗪-2(1H)-酮
描述
3-(3-Aminopyrrolidin-1-yl)-1-methylpyrazin-2(1H)-one (hereafter referred to as 3-AMPMP) is a unique chemical compound that has recently been studied for its potential applications in a variety of scientific research fields. 3-AMPMP is an organic compound that is composed of nitrogen, carbon, and hydrogen atoms, and is classified as an aminopyrrolidine. This compound is known to be highly reactive and can be used to create a variety of other compounds, making it a useful tool for researchers.
科学研究应用
抗纤维化活性
该化合物已被研究用于其潜在的抗纤维化活性。 在药物化学中,新型杂环化合物(如嘧啶衍生物)的设计,包括我们感兴趣的化合物核心结构,已显示出在治疗纤维化方面的希望 。这些化合物可以抑制细胞培养物中胶原蛋白和羟脯氨酸的表达,表明其作为新型抗纤维化药物的潜力。
先天性高胰岛素血症治疗
该化合物的衍生物,特别是 4-(3-氨基吡咯烷基)-3-芳基-5-(苯并咪唑-2-基)-吡啶,已被发现是一种有效的选择性 SST5 激动剂 。该应用与先天性高胰岛素血症的治疗特别相关,因为 SST5 受体激活可以显着降低胰腺 β 细胞的胰岛素分泌。
靶向 FGFR 的癌症治疗
FGFR 信号通路异常激活是多种肿瘤的关键因素。靶向 FGFR 是癌症治疗的一种有吸引力的策略。 据报道,该化合物的衍生物对 FGFR1、2 和 3 具有强效活性,这些活性与肿瘤的生长和存活有关 .
药物化学中特权结构的设计
嘧啶部分,该化合物结构的一部分,被认为是药物化学中的特权结构。 它已用于设计具有潜在生物活性的新型杂环化合物库 .
新型杂环化合物的合成
该化合物作为合成新型杂环化合物的构建模块。 这些化合物旨在表现出各种类型的生物和药理活性,包括抗菌、抗病毒、抗肿瘤和抗纤维化特性 .
药代动力学特征研究
该化合物及其衍生物已在临床前研究中对其药代动力学特征进行了评估。 这些研究对于了解化合物的吸收、分布、代谢和排泄 (ADME) 至关重要,这对药物开发至关重要 .
抑制胶原蛋白表达
在抗纤维化方面,该化合物已被证明能够有效地抑制体外胶原蛋白的表达。 这很重要,因为过量的胶原蛋白沉积是纤维化疾病的标志 .
非肽类选择性激动剂的开发
该化合物促进了生长抑素受体非肽类选择性激动剂的开发。 这些激动剂可用于控制先天性高胰岛素血症患者的血糖水平,避免严重低血糖 .
作用机制
The mechanism of action of 3-AMPMP is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as PTP1B. It is thought that 3-AMPMP binds to the active site of the enzyme, preventing it from catalyzing its reaction. This inhibition of enzyme activity can lead to changes in the biochemical and physiological processes of the cell, which can then be studied by researchers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-AMPMP have not yet been fully studied. However, the compound has been shown to inhibit the activity of PTP1B, which is involved in the regulation of insulin signaling. This inhibition of PTP1B has been shown to result in increased insulin sensitivity and improved glucose metabolism. In addition, 3-AMPMP has been shown to reduce the levels of pro-inflammatory cytokines in the body, suggesting that it may have anti-inflammatory properties.
实验室实验的优点和局限性
3-AMPMP has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and is highly reactive, making it a useful tool for researchers. In addition, the compound has been studied for its potential as an inhibitor of certain enzymes, making it a useful tool for studying the effects of enzyme inhibition on biochemical and physiological processes.
However, there are also some limitations to using 3-AMPMP in laboratory experiments. The compound is highly reactive and can be difficult to handle, making it difficult to use in certain experiments. In addition, the mechanism of action of 3-AMPMP is not yet fully understood, making it difficult to predict the effects of the compound on biochemical and physiological processes.
未来方向
The potential applications of 3-AMPMP in scientific research are vast, and there are numerous potential future directions for research. Further studies are needed to better understand the mechanism of action of 3-AMPMP and its effects on biochemical and physiological processes. In addition, further studies are needed to explore the potential of 3-AMPMP as an inhibitor of other enzymes and its potential as a therapeutic agent. Finally, further research is needed to explore the potential of 3-AMPMP as a starting material for the synthesis of other compounds.
属性
IUPAC Name |
3-(3-aminopyrrolidin-1-yl)-1-methylpyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-12-5-3-11-8(9(12)14)13-4-2-7(10)6-13/h3,5,7H,2,4,6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFGUPPXWFIXBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C(C1=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



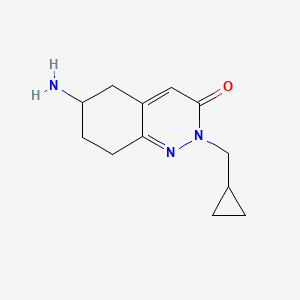
![4-(2-aminoethyl)-7-fluoro-4,5-dihydrobenzo[f][1,4]oxazepin-3(2H)-one](/img/structure/B1488811.png)
![{8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methanamine](/img/structure/B1488812.png)

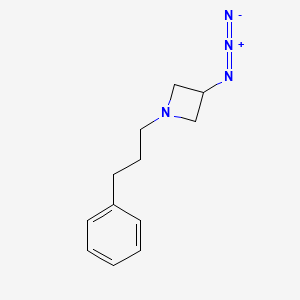
![(4-Cyclopropyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1488819.png)



